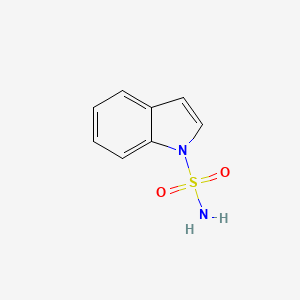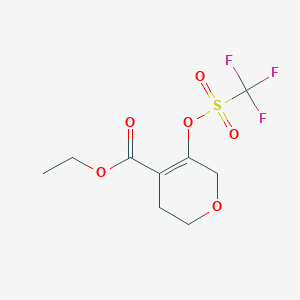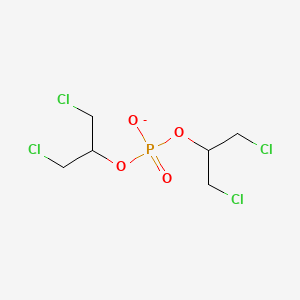
Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation: Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: This method involves the intramolecular amination of organoboronates to provide azetidines via a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale cyclization reactions and the use of catalysts to improve yield and efficiency. The use of microwave irradiation and solid supports like alumina can also enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Azetidines can undergo oxidation to form N-oxide derivatives.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can participate in substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated azetidines.
Applications De Recherche Scientifique
Chemistry:
Building Blocks: Used as building blocks in the synthesis of complex organic molecules and amino acid derivatives.
Catalysis: Employed in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Peptidomimetics: Utilized in the design of peptidomimetics and nucleic acid chemistry.
Industry:
Mécanisme D'action
The mechanism of action of Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with molecular targets through its strained ring structure. This strain facilitates ring-opening reactions, making it a versatile intermediate in organic synthesis. The compound can also act as an amino acid surrogate, interacting with biological pathways involved in protein synthesis and enzyme activity .
Comparaison Avec Des Composés Similaires
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate .
- Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate .
- 1-Boc-3-aminoazetidine .
Uniqueness: Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. Its combination of an amino group and a hydroxypropyl group makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c15-13(6-7-17)12-8-16(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2 |
Clé InChI |
BNMSQDNQXJZJMA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)OCC2=CC=CC=C2)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
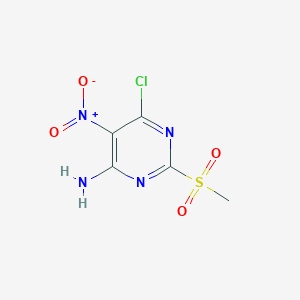
![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)

![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)
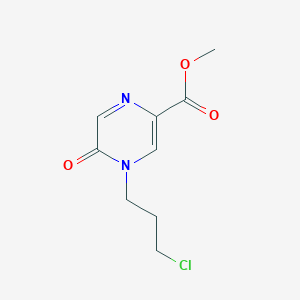
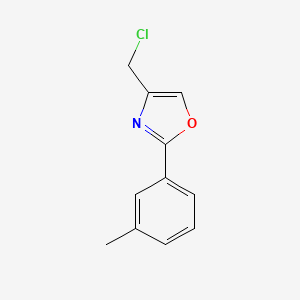
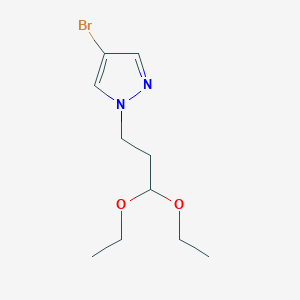
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)
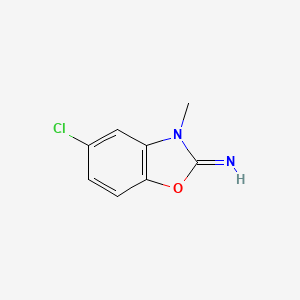
![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)
